3-Phenylmethanesulfonyl-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Proteomics Research

“3-Phenylmethanesulfonyl-propionic acid” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions.

Production of Biodegradable Plastics

One of the significant applications of 3-Hydroxypropionic acid (3-HP), which can be derived from “3-Phenylmethanesulfonyl-propionic acid”, is its polymerization to yield poly (3-hydroxypropionate) (P-3HP) . P-3HP is a biodegradable plastic and is one of the widely studied substitutes for petrochemical plastics .

Chemical Synthesis

3-HP is an important bulk chemical with a wide range of applications in chemical synthesis . It contains two reactive groups—hydroxyl and carboxyl—which makes it a versatile compound in various chemical reactions .

Production of Acrylic Acid

3-HP can undergo redox reactions to produce acrylic acid . Acrylic acid is widely used in the production of adhesives, plastic packaging, fibers, and cleaning agents .

Production of 1,3-Propanediol (1,3-PDO)

Another product that can be derived from 3-HP through redox reactions is 1,3-propanediol (1,3-PDO) . 1,3-PDO is used in the manufacture of polytrimethylene terephthalate (PTT) used in carpets, textiles, and films .

Production of Malonic Acid

3-HP can also be converted into malonic acid , which is used in the manufacture of specialty polymers, pharmaceuticals, and electronic chemicals .

Cultivation of Propionic Acid-Producing Bacteria

The cultivation of propionic acid-producing bacteria (PAB) in the presence of lactic acid bacteria (LAB) is a typical application for propionic acid production . Propionic acid has wide applications in food preservation and animal feed as a mold inhibitor .

Production of Acrylamide and Acrylonitrile

3-HP can also be used to produce acrylamide and acrylonitrile , which are used in the production of plastics, synthetic rubbers, and fibers .

作用機序

Target of Action

The primary targets of 3-Phenylmethanesulfonyl-propionic acid are Aspartate aminotransferase , Aromatic-amino-acid aminotransferase , and Aminotransferase . These enzymes play a crucial role in amino acid metabolism.

Mode of Action

It has been shown to interact with its targets and cause changes in their activity . For instance, it has been suggested that 3-Phenylmethanesulfonyl-propionic acid may inhibit the activity of Foxo3, a transcription factor involved in protein degradation .

Biochemical Pathways

3-Phenylmethanesulfonyl-propionic acid affects several biochemical pathways. It has been shown to reduce NAD+ synthesis, which subsequently suppresses the tricarboxylic acid cycle and the mRNA expression of SIRT1/3 . This leads to an increase in the acetylation of total protein and Foxo3 .

Pharmacokinetics

It is known that the compound is a small molecule with a molecular weight of 22826 , which could influence its bioavailability.

Result of Action

The action of 3-Phenylmethanesulfonyl-propionic acid results in several molecular and cellular effects. It has been demonstrated to promote muscle mass increase and myotube hypertrophy both in vivo and in vitro . Furthermore, it effectively inhibits protein degradation and promotes protein acetylation in C2C12 and chick embryo primary skeletal muscle myotubes .

Action Environment

The action, efficacy, and stability of 3-Phenylmethanesulfonyl-propionic acid can be influenced by various environmental factors. For instance, microorganisms encounter acid stress during multiple bioprocesses . The damage caused by acidic environments is mitigated through the maintenance of pH homeostasis, cell membrane integrity and fluidity, metabolic regulation, and macromolecule repair . These factors could potentially influence the action of 3-Phenylmethanesulfonyl-propionic acid.

特性

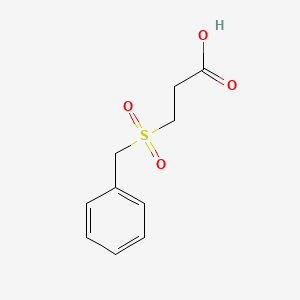

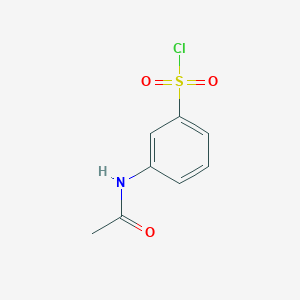

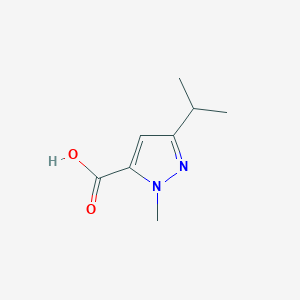

IUPAC Name |

3-benzylsulfonylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c11-10(12)6-7-15(13,14)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVJEQSCVWZYQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390387 |

Source

|

| Record name | 3-Phenylmethanesulfonyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylmethanesulfonyl-propionic acid | |

CAS RN |

90396-02-4 |

Source

|

| Record name | 3-Phenylmethanesulfonyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274613.png)